

Technical Guide: Physicochemical Properties and Analytical Methodologies of Phenyl-Substituted Decanes

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Compound of Interest

Compound Name: (3-Methyldecan-2-YL)benzene

Cat. No.: B15444578

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Introduction

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the properties and analysis of phenyl-substituted decanes. The initial query for "**(3-Methyldecan-2-YL)benzene**" did not yield a specific Chemical Abstracts Service (CAS) number or detailed experimental data for this precise chemical structure. This suggests that the compound may not be well-characterized in publicly available scientific literature or databases. However, extensive data is available for its structural isomers, primarily linear and branched phenyldecane. This guide will focus on these closely related and well-documented compounds, providing a framework for understanding their identification, physicochemical properties, and analytical determination.

Chemical Identification and Nomenclature

The nomenclature of substituted alkanes can be complex, leading to potential ambiguity. The name "**(3-Methyldecan-2-YL)benzene**" implies a benzene ring attached to the second carbon of a 3-methyldecane chain. A more systematic IUPAC name for this structure would be 2-phenyl-3-methyldecane. While no specific CAS number was found for this compound, several isomers with the phenyl group at different positions on the decane backbone are well-characterized.

Table 1: Identifiers for Phenyl-Substituted Decane Isomers

| Compound Name | Systematic IUPAC Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|----------------|------------------------|---------------------------|---------------------------------|----------------------------|
| 1-Phenyldecane | Decylbenzene | 104-72-3[1][2][3] | C ₁₆ H ₂₆ | 218.38[1][2] |
| 2-Phenyldecane | (1-Methylnonyl)benzene | 4536-87-2 | C ₁₆ H ₂₆ | 218.38 |
| 3-Phenyldecane | (1-Ethyloctyl)benzene | 4621-36-7[4] | C ₁₆ H ₂₆ | 218.38[4] |
| 3-Methyldecane | 3-Methyldecane | 13151-34-3[5][6][7][8][9] | C ₁₁ H ₂₄ | 156.31[6] |

Physicochemical Data

Quantitative data for the physical and chemical properties of these compounds are crucial for their application in research and development.

Table 2: Physicochemical Properties of Phenyl-Substituted Decane Isomers

| Property | 1-Phenyldecane | 3-Phenyldecane | 3-Methyldecane |
|------------------|---------------------------------------|----------------|-----------------------------|
| Boiling Point | 293 °C (lit.)[1][10] | Not available | 189.1 °C at 760 mmHg[6] |
| Melting Point | -14 °C (lit.)[1][10] | Not available | -92.9 °C[6] |
| Density | 0.856 g/mL at 25 °C (lit.)[1][10] | Not available | 0.742 g/cm ³ [6] |
| Refractive Index | n _{20/D} 1.482 (lit.)[1][10] | Not available | 1.4163[6] |
| Flash Point | >230 °F[10] | Not available | 50.4 °C[6] |
| XlogP3-AA | Not available | Not available | 5.9[5] |

Experimental Protocols

The analysis of long-chain alkylbenzenes, such as phenyl-substituted decanes, is typically performed using gas chromatography coupled with mass spectrometry (GC/MS). This technique allows for the separation of different isomers and their unambiguous identification based on their mass spectra and retention times.

Protocol: Gas Chromatography-Mass Spectrometry (GC/MS) Analysis of Alkylbenzenes

This protocol is a generalized procedure based on standard methods for the analysis of linear alkylbenzenes (LABs) and other long-chain alkylbenzenes.

1. Sample Preparation:

- Samples (e.g., environmental extracts, reaction mixtures) are dissolved in a suitable organic solvent such as hexane or dichloromethane.
- An internal standard (e.g., a deuterated or a different chain length alkylbenzene) is added to each sample for quantification.
- The final concentration is adjusted to be within the calibration range of the instrument.

2. GC/MS Instrumentation and Conditions:

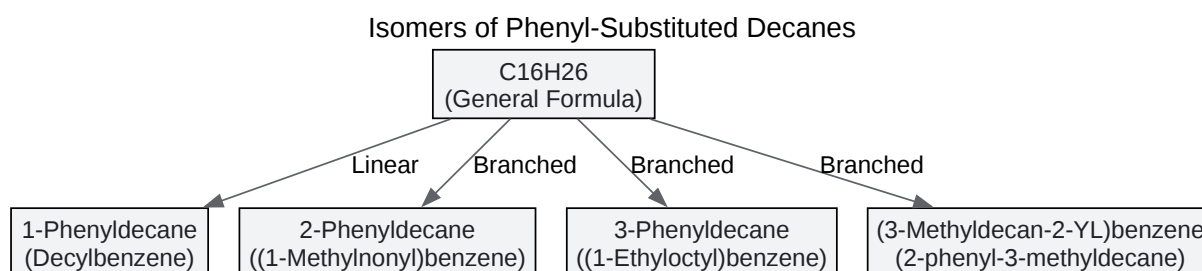
- Gas Chromatograph: Agilent or similar, equipped with a capillary column.
- Column: A non-polar capillary column, such as a SE-30 (100% dimethylpolyoxane), is suitable for separating alkylbenzene isomers.
- Injector: Split/splitless injector, typically operated at 250-275 °C.
- Carrier Gas: Helium with a constant flow rate (e.g., 2.5 mL/min).
- Oven Temperature Program:
 - Initial temperature: 60-80 °C, hold for 1-2 minutes.
 - Ramp: Increase temperature at a rate of 5-10 °C/min to a final temperature of 280-300 °C.
 - Final hold: Hold at the final temperature for 10-20 minutes to ensure elution of all compounds.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Detector Temperature: 275-300 °C.

3. Data Analysis:

- Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic reference standards.
- Quantification: The concentration of each analyte is determined by comparing the peak area of a characteristic ion to that of the internal standard, using a calibration curve generated from standards of known concentrations.

Logical Relationships and Workflows

Diagram 1: Isomeric Relationship of Phenyl-Substituted Decanes

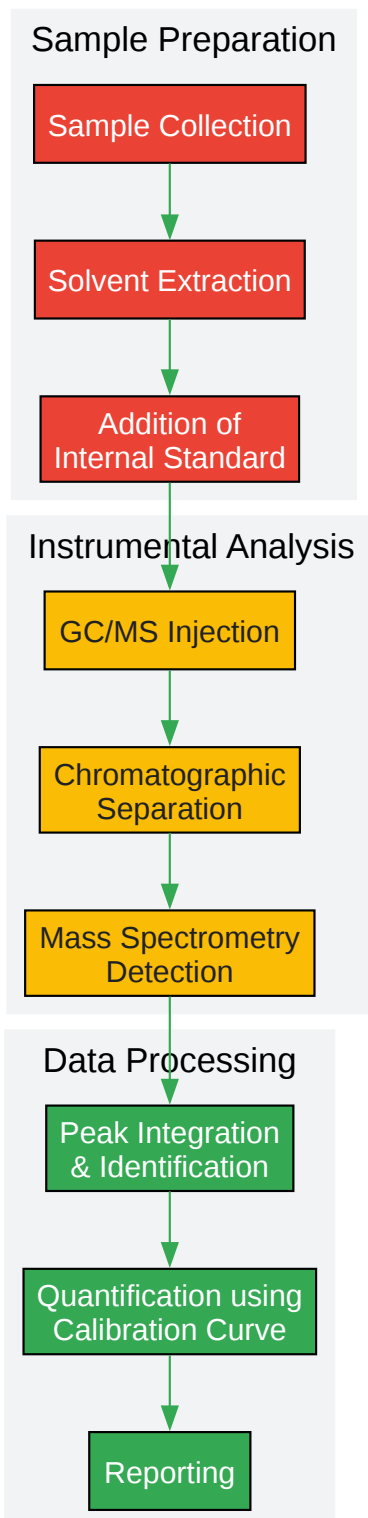


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Caption: Structural relationship between different isomers of phenyl-substituted decanes.

Diagram 2: General Workflow for Alkylbenzene Analysis

Analytical Workflow for Alkylbenzenes

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Caption: A typical workflow for the analysis of alkylbenzenes from sample collection to final reporting.

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